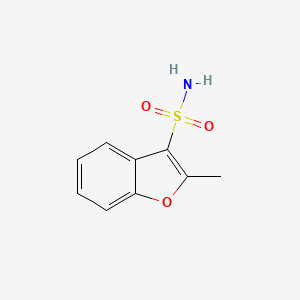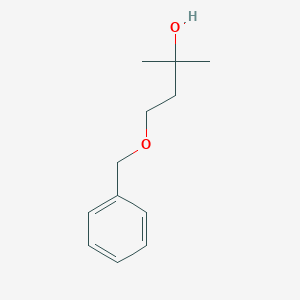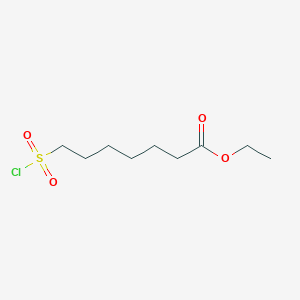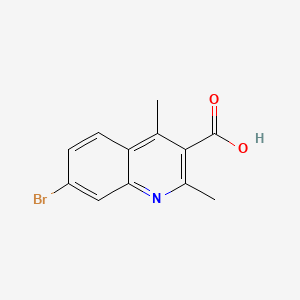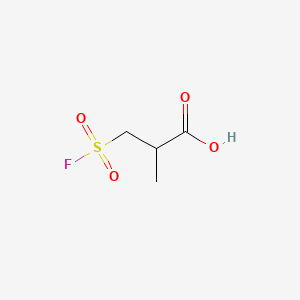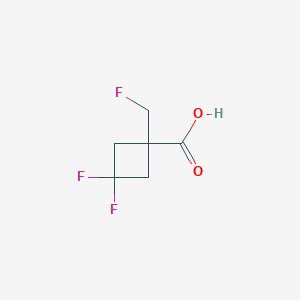
3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative. This compound has garnered attention in the field of medicinal chemistry due to its unique chemical properties and potential therapeutic applications. Its molecular formula is C6H7F3O2, and it is characterized by the presence of three fluorine atoms attached to a cyclobutane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid typically involves the transformation of precursor compounds through fluorination reactions. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) to introduce fluorine atoms into the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve multigram synthesis techniques, ensuring high purity and yield. The process often includes the use of specialized equipment to handle the reactive fluorinating agents and maintain the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound’s unique structure enables it to inhibit or activate specific molecular targets, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3-(Difluoromethyl)cyclobutane-1-carboxylic acid
- 1-Trifluoromethylcyclobutane-1-carboxylic acid
Comparison: 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of a fluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H7F3O2 |
|---|---|
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7F3O2/c7-3-5(4(10)11)1-6(8,9)2-5/h1-3H2,(H,10,11) |
Clé InChI |
GASWYZXSHMFRSO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(CF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13470726.png)
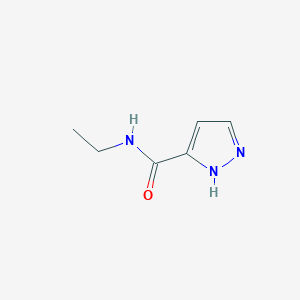

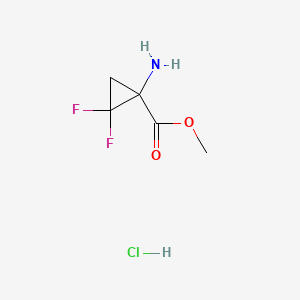

![2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B13470750.png)
![[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)

